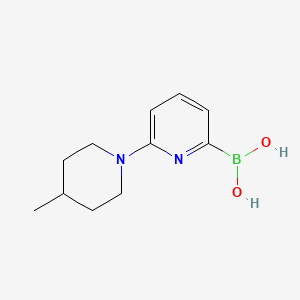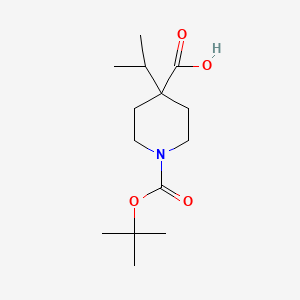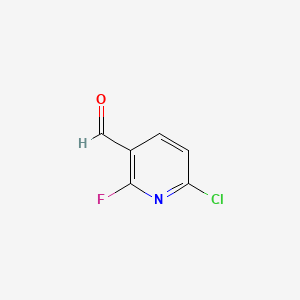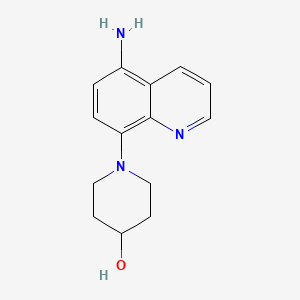
1-(5-Aminoquinolin-8-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Aminoquinolin-8-yl)piperidin-4-ol” is a chemical compound with the molecular formula C14H17N3O . It is a versatile compound used in scientific research. Its unique structure enables various applications, including drug development, molecular probes, and biological assays.
Synthesis Analysis
The synthesis of piperidin-4-ones, which includes “1-(5-Aminoquinolin-8-yl)piperidin-4-ol”, has been achieved via a key gold catalysis without the purification of tertiary amine intermediates . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities . Piperidones were generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .
Molecular Structure Analysis
The molecular structure of “1-(5-Aminoquinolin-8-yl)piperidin-4-ol” is characterized by a piperidin-4-ol core with a 5-aminoquinolin-8-yl substituent . The presence of the piperidin-4-ol core and the 5-aminoquinolin-8-yl substituent gives the compound its unique biochemical properties .
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
Piperaquine-based Antimalarial Combination Therapies : Piperaquine, a bisquinoline related to the structural motif of interest, has been extensively used in antimalarial therapies, specifically as a component in dihydroartemisinin–piperaquine (DHA-PQP) combinations. This combination has shown high efficacy against Plasmodium falciparum and Plasmodium vivax, highlighting the potential of quinoline derivatives in treating malaria with cure rates consistently above 95% in various studies, except for certain regions with high treatment failure rates potentially due to resistance mechanisms [Gargano, N., Cenci, F., & Bassat, Q. (2011)].
Anticancer and Antiprotozoal Applications
Aminoquinolines as Anticancer Adjuvants : Aminoquinolines, including those structurally similar to 1-(5-Aminoquinolin-8-yl)piperidin-4-ol, have been explored for their antitumor mechanisms, focusing on different tumor histologies and toxicokinetic features. These compounds act as lysosomotropic amines, enhancing the antiproliferative action of chemotherapeutic agents through various mechanisms, such as cell cycle arrest and apoptosis induction, showing potential as adjuvant options in solid tumor therapies. Their dual role as therapeutic agents and potential for drug repurposing in cancer treatment underscores their significance in modern therapeutics [Ferreira, P., Ferreira, J. R., Ramos de Sousa, R. W., Bezerra, D., & Militão, G. C. G. (2021)].
Antiprotozoal Properties of 8-Aminoquinoline Derivatives : The evaluation of 8-aminoquinoline analogs for broader efficacy and reduced toxicity presents a promising direction in antiprotozoal drug development. These compounds, including derivatives and analogs of the core structure of interest, have been studied for their potential against protozoal infections such as malaria and leishmaniasis. The discovery of analogs like tafenoquine for malaria prophylaxis and sitamaquine for visceral leishmaniasis treatment exemplifies the ongoing efforts to harness the antiprotozoal capabilities of these compounds, aiming for drugs with superior therapeutic actions and reduced side effects [Tekwani, B., & Walker, L. (2006)].
Eigenschaften
IUPAC Name |
1-(5-aminoquinolin-8-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-12-3-4-13(14-11(12)2-1-7-16-14)17-8-5-10(18)6-9-17/h1-4,7,10,18H,5-6,8-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCZGLJPLLARSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C3C(=C(C=C2)N)C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminoquinolin-8-yl)piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

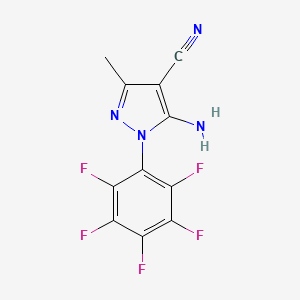
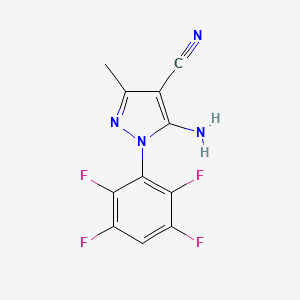
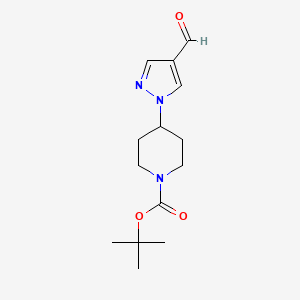
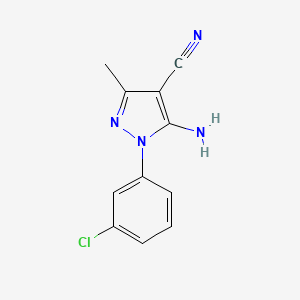
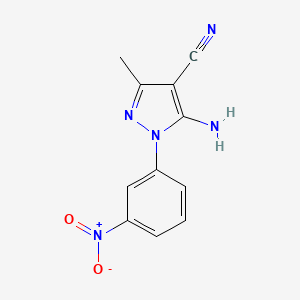
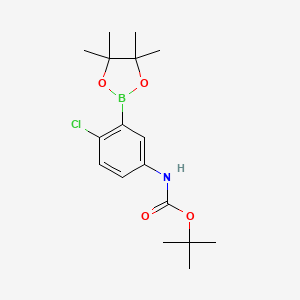
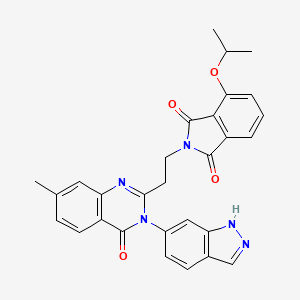
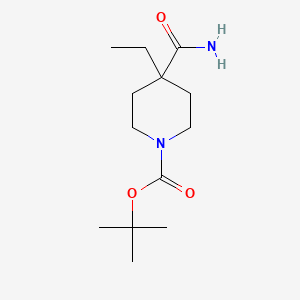
![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)
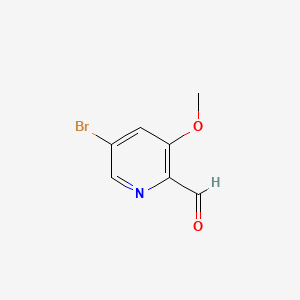
![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B581262.png)
